2-Ethenylnaphthalen-1-amine

polymer chemistry thermal initiation activation energy

2-Ethenylnaphthalen-1-amine (2-vinyl-1-naphthylamine; CAS 944239-91-2) is a bifunctional aromatic amine with molecular formula C₁₂H₁₁N and molecular weight 169.22 g·mol⁻¹. Its structure embeds two reactive handles on the naphthalene scaffold: a primary amine at C-1 and a vinyl substituent at C-2.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
Cat. No. B14110961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenylnaphthalen-1-amine
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC=CC1=C(C2=CC=CC=C2C=C1)N
InChIInChI=1S/C12H11N/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8H,1,13H2
InChIKeyXTMBVZMVERZRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenylnaphthalen-1-amine (CAS 944239-91-2) – Technical Identity & Procurement Baseline


2-Ethenylnaphthalen-1-amine (2-vinyl-1-naphthylamine; CAS 944239-91-2) is a bifunctional aromatic amine with molecular formula C₁₂H₁₁N and molecular weight 169.22 g·mol⁻¹ . Its structure embeds two reactive handles on the naphthalene scaffold: a primary amine at C-1 and a vinyl substituent at C-2. This juxtaposition of an electron-donating NH₂ group with a polymerizable olefin creates a monomer architecture that is formally analogous to 4-vinylaniline, yet the extended π-system of naphthalene confers distinct electronic properties, a higher refractive index, and a thermal polymerization activation energy approximately 30 kJ·mol⁻¹ lower than that of styrene [1]. The compound is commercially supplied at ≥95% purity and serves as a precursor for functional poly(vinylnaphthylamine)s, hole-transport copolymers, and specialty ligands for transition-metal catalysis.

Why 2-Ethenylnaphthalen-1-amine Cannot Be Replaced by Aniline-, Carbazole-, or Positional-Isomer Monomers


Users who treat 2-ethenylnaphthalen-1-amine as a simple “vinyl-aromatic amine” and substitute it with 4-vinylaniline, N-vinylcarbazole, or the 1-amino-5-vinyl isomer risk losing the unique combination of naphthalene-mediated electronic delocalization, reduced thermal polymerization barrier, and amine-directed regiochemistry that this compound provides. The 2-vinyl-1-amino substitution pattern simultaneously raises the HOMO energy for hole injection while preserving a thermally labile vinyl group whose polymerization activation energy is significantly lower than that of styrene [1][2]. Positional isomers such as 1-amino-5-vinylnaphthalene (CAS data available from smolecule.com) exhibit a different dipole alignment and altered C-H activation regioselectivity in Pd-catalyzed coupling, which can direct functionalization to competing ring positions and yield polymers with divergent Tg and charge-transport characteristics [3]. These differences are quantifiable in copolymer reactivity ratios and device-level current efficiency, making direct substitution an uncontrolled variable in both polymerization and solid-state device fabrication.

Quantitative Differentiation Evidence for 2-Ethenylnaphthalen-1-amine Against Closest Analogs


Thermal Polymerization Activation Energy: 2-Vinylnaphthalene Core vs. Styrene

The vinyl substituent of 2-ethenylnaphthalen-1-amine is electronically coupled to the naphthalene π-system, significantly lowering the barrier to thermal self-initiation. An Arrhenius analysis of stable free-radical polymerization (SFRP) of the parent hydrocarbon 2-vinylnaphthalene (the direct structural precedent for the vinyl domain of the target compound) showed that its activation energy for thermal polymerization is approximately 30 kJ·mol⁻¹ lower than that of styrene under pseudo-first-order conditions [1]. This reduction is attributed to the extended conjugation stabilizing the diradical or Mayo-type initiation intermediate, a feature absent in styrene and its aniline derivatives.

polymer chemistry thermal initiation activation energy

Hole-Transport Layer Current Efficiency: Vinylnaphthylamine Copolymers vs. N-Vinylcarbazole

In OLED hole-transport / electron-blocking layer (HTL/EBL) applications, copolymers incorporating the naphthalen-1-amine motif have been benchmarked against materials based on N-vinylcarbazole (the most common vinyl-aromatic amine monomer). A vinylnaphthylamine-based HTL material (VNPB, a close structural analog bearing the N-phenyl-N-(4-vinylphenyl)naphthalen-1-amine motif) delivered a current efficiency of 22.2 cd·A⁻¹ in a representative OLED stack . In comparable device architectures, N-vinylcarbazole-based homopolymer HTLs typically exhibit current efficiencies in the 8–15 cd·A⁻¹ range [1]. This differential arises from the higher HOMO energy and improved film morphology of naphthylamine-based materials, which reduce the hole-injection barrier at the ITO/HTL interface.

OLED hole transport current efficiency

Regioselectivity in Pd-Catalyzed C-H Activation: 2- vs. 5-Vinyl Isomers

The positioning of the vinyl group relative to the directing amino group in vinylnaphthylamines dictates the preferred site of palladium-catalyzed C-H functionalization. In 1-naphthylamine scaffolds with a free C8 position, Pd-catalyzed acylation and alkylation occur with high selectivity at the peri C8 site [1]. In 2-ethenylnaphthalen-1-amine, the C2 vinyl substituent blocks one ortho-like position while leaving C8 accessible, potentially directing Pd insertion exclusively to C8. By contrast, 1-amino-5-vinylnaphthalene bears the vinyl group at the C5 position, which competes sterically and electronically with C8, potentially altering the regiochemical outcome and product distribution in library synthesis .

C-H activation regioselectivity palladium catalysis

Extended π-Conjugation and Refractive Index: Naphthalene Amine vs. Aniline Monomers

The naphthalene core of 2-ethenylnaphthalen-1-amine provides an extended π-conjugation pathway relative to single-ring aromatic amines such as 4-vinylaniline. This structural feature is well-documented to increase the refractive index of the resulting polymers. While specific ellipsometry data for the target compound are not yet published, poly(2-vinylnaphthalene) homopolymer exhibits a refractive index of approximately 1.68 at 589 nm, compared to approximately 1.59 for polystyrene [1]. The incorporation of the electron-donating NH₂ group in the target compound is expected to further elevate the refractive index by 0.02–0.05 units based on molar refractivity additivity principles [2].

refractive index optical materials conjugation

Amine-Directed Electropolymerization Efficiency: 1-Naphthylamine vs. 2-Naphthylamine Core

The electrochemical oxidation potential and subsequent electropolymerization efficiency of aromatic amines are highly sensitive to the position of the amino group on the naphthalene ring. 1-Naphthylamine exhibits a lower oxidation onset potential (approximately +0.75 V vs. Ag/AgCl) compared to 2-naphthylamine (approximately +0.90 V), owing to the higher HOMO energy when the NH₂ group is at the α-position [1]. 2-Ethenylnaphthalen-1-amine, bearing the amine at the 1-position (α), is therefore predicted to electropolymerize at lower overpotentials than 2-amino-substituted analogs, enabling gentler deposition conditions and reduced oxidative side reactions during film formation. The vinyl group additionally provides a chemical (non-electrochemical) polymerization pathway that can be triggered thermally or photolytically, offering dual-mode curing not available with non-vinyl naphthylamines [2].

electropolymerization conducting polymers amine oxidation

Coordination Chemistry: Bifunctional Ligand vs. Mono-functional Naphthylamines

Unlike simple naphthylamines that offer only an amine donor site, 2-ethenylnaphthalen-1-amine provides two distinct metal-coordination handles: a σ-donor NH₂ group and a π-coordinating vinyl moiety. This duality enables the construction of coordination polymers and metal-organic frameworks where the vinyl group can participate in η²-alkene coordination to late transition metals (e.g., Pd⁰, Pt⁰, Cuᴵ) while the amine binds to harder metal centers, facilitating heterobimetallic architectures [1]. Naphthalen-1-amine (CAS 134-32-7), lacking the vinyl substituent, is confined to monodentate N-coordination only, limiting its utility to mononuclear complex synthesis .

ligand design coordination polymer metal complexation

High-Value Application Scenarios Where 2-Ethenylnaphthalen-1-amine Provides Quantifiable Advantage


Low-Temperature Thermally Cured Specialty Copolymers

Formulators developing thermally crosslinked coatings, adhesives, or photoresists for temperature-sensitive substrates (e.g., flexible PET, polycarbonate) can exploit the 30 kJ·mol⁻¹ lower thermal polymerization activation energy of the 2-vinylnaphthalene domain [1]. This enables cure at temperatures 15–25 °C lower than styrene-based formulations, reducing substrate warpage and energy consumption while maintaining equivalent or faster cure kinetics.

High-Efficiency Hole-Transport Layers for Solution-Processed OLEDs

Researchers fabricating solution-processed OLED devices can copolymerize 2-ethenylnaphthalen-1-amine with electron-transport comonomers to create bipolar HTL/EBL materials. The naphthylamine moiety raises the HOMO level, reducing the ITO hole-injection barrier, which has been shown in structurally analogous VNPB-based devices to boost current efficiency to 22.2 cd·A⁻¹—a 47–178% improvement over PVK-based HTLs .

Regioselective Late-Stage Functionalization for Medicinal Chemistry Libraries

Medicinal chemists synthesizing C8-functionalized naphthylamine libraries can employ 2-ethenylnaphthalen-1-amine as a scaffold for Pd-catalyzed C-H acylation or alkylation. The vinyl group at C2 leaves the peri C8 position sterically and electronically available for highly regioselective functionalization, whereas the 5-vinyl isomer introduces competing steric effects that can reduce C8 selectivity and compromise library purity [2].

High-Refractive-Index Optical Polymers for AR/VR Waveguides

Optical engineers designing waveguide combiners for augmented reality (AR) headsets require polymer materials with refractive indices exceeding 1.70 to achieve total internal reflection in thin-film geometries. Poly(2-ethenylnaphthalen-1-amine), with its naphthalene core and polarizable NH₂ substituent, is estimated to achieve n_D ≈ 1.70–1.73, outperforming polystyrene (n_D ≈ 1.59) and approaching the performance of high-index inorganic glasses while retaining the processing advantages of a vinyl polymer [3].

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